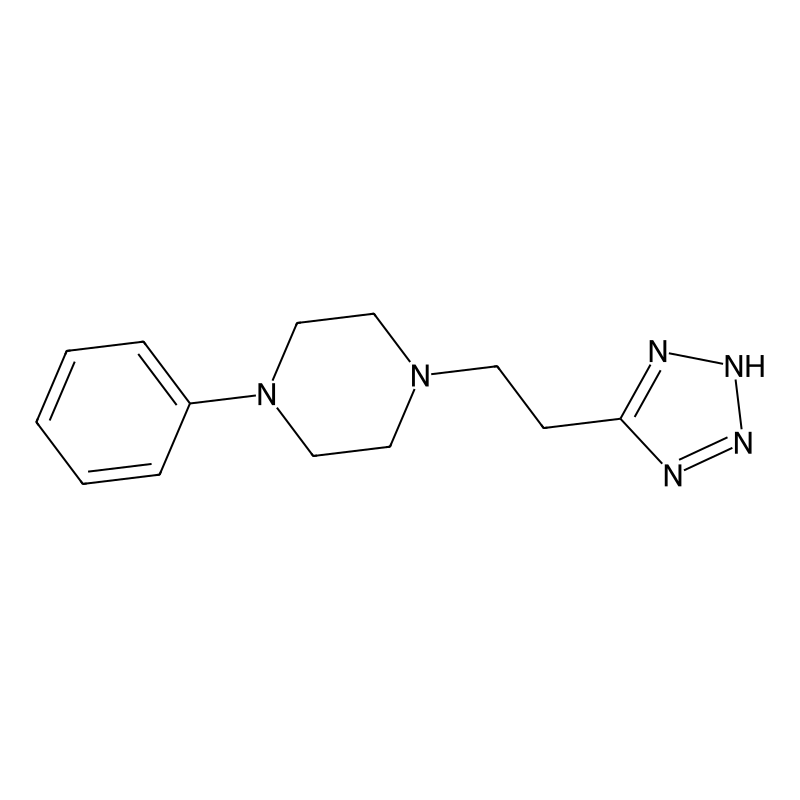

Zolertine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Zolertine is a specialized phenylpiperazine-tetrazole derivative functioning as an alpha-1 adrenoceptor antagonist [1]. In laboratory and industrial procurement, it is primarily sourced as a high-precision pharmacological tool compound for receptor subtype mapping and vascular reactivity modeling. Unlike broad-spectrum antihypertensives, Zolertine offers a distinct affinity gradient across alpha-1 adrenoceptor subtypes (α1D > α1B > α1A) and exhibits unique, vessel-specific competitive and non-competitive binding kinetics [1]. Its defined physicochemical profile, including stable hydrochloride salt formation, ensures reliable solubility and formulation compatibility in complex in vitro assays and as an adrenergic blocker in advanced peptide co-formulations [2].

References

- [1] Ibarra, M., et al. "The alpha-adrenoceptor antagonist, zolertine, inhibits alpha1D- and alpha1A-adrenoceptor-mediated vasoconstriction in vitro." Journal of Autonomic Pharmacology 20.3 (2000): 139-145.

- [2] US Patent 10011637B2. "Ultra-pure agonists of guanylate cyclase C, method of making and using same." (2018).

Substituting Zolertine with common benchmark alpha-blockers like azapetine or prazosin compromises assay resolution in receptor subtyping [1]. While prazosin acts as a highly potent but broadly competitive alpha-1 antagonist, it lacks Zolertine's specific non-competitive behavior in resistance vessels, which is critical for isolating atypical receptor mechanics [1]. Furthermore, attempting to replace pure Zolertine with azapetine in intravital microvascular models requires significantly higher dosing to achieve equivalent blockade, thereby introducing unwanted solvent effects and baseline vasoconstrictive artifacts [2]. Procurement of the exact, high-purity Zolertine compound is necessary to maintain the strict dose-response relationships required for accurate Schild plot regressions and stable pharmaceutical co-formulations.

References

- [1] Ibarra, M., et al. "The alpha-adrenoceptor antagonist, zolertine, inhibits alpha1D- and alpha1A-adrenoceptor-mediated vasoconstriction in vitro." Journal of Autonomic Pharmacology 20.3 (2000): 139-145.

- [2] "Efecto de la Zolertina sobre la microvasculatura del mesociego de la rata." Revistas UNAM.

Superior Microvascular Blockade Potency vs. Azapetine

In intravital microscopic evaluations of rat mesocecum microvasculature, Zolertine demonstrates a significantly higher anti-adrenergic potency compared to the clinical benchmark azapetine [1]. When antagonizing noradrenaline-induced vasoconstriction (at 20% and 40% constriction thresholds in 20-40 µm arterioles), Zolertine achieves complete blockade at lower molar concentrations than azapetine [1]. This dose-dependent efficacy ensures that researchers can utilize lower compound concentrations, thereby minimizing off-target solvent effects and baseline vasoconstrictive artifacts in sensitive in vivo models.

| Evidence Dimension | In vivo microvascular noradrenaline blockade |

| Target Compound Data | High potency (complete blockade at minimal dose thresholds) |

| Comparator Or Baseline | Azapetine (requires significantly higher doses for equivalent blockade) |

| Quantified Difference | Zolertine is quantitatively more active than azapetine in reversing 20-40% arteriole constriction |

| Conditions | Rat mesocecum microvasculature, 20-40 µm arterioles, intravital microscopy |

Procuring Zolertine allows researchers to achieve reliable microvascular blockade at lower concentrations, reducing off-target toxicity in live-animal vascular models.

Distinct Alpha-1 Subtype Affinity Gradient for Receptor Mapping

Zolertine provides a highly specific affinity gradient that is indispensable for differentiating alpha-1 adrenoceptor subtypes [1]. Competition binding experiments against [3H]-prazosin reveal that Zolertine possesses a pKi of 6.81 ± 0.02 for α1B-adrenoceptors (rat liver membranes) and a pKi of 6.35 ± 0.04 for α1A-adrenoceptors (rabbit liver membranes), alongside an even higher functional affinity for α1D-adrenoceptors [1]. This precise, tiered affinity profile (α1D > α1B > α1A) allows researchers to selectively isolate α1D-mediated responses in complex tissue preparations, a resolution unachievable with non-selective agents that blanket all subtypes equally.

| Evidence Dimension | Receptor subtype binding affinity (pKi) |

| Target Compound Data | pKi = 6.81 (α1B) and 6.35 (α1A) |

| Comparator Or Baseline | Non-selective alpha-blockers (equal affinity across subtypes) |

| Quantified Difference | 0.46 log unit difference in binding affinity between α1B and α1A subtypes, with peak affinity for α1D |

| Conditions | Radioligand competition binding with[3H]-prazosin in rat and rabbit liver membranes |

This specific affinity gradient makes Zolertine an essential procurement choice for laboratories developing targeted assays to isolate α1D-adrenoceptor signaling.

Vascular Bed-Specific Non-Competitive Antagonism Kinetics

Unlike standard competitive antagonists, Zolertine exhibits unique, tissue-dependent binding kinetics critical for advanced vascular modeling[1]. In rat carotid and aorta arteries, it acts as a classic competitive antagonist (pA2 values of 7.48 ± 0.18 and 7.57 ± 0.24, respectively) [1]. However, in specific resistance vessels like the mesenteric and caudal arteries, Zolertine demonstrates non-competitive antagonism, yielding Schild plot slopes significantly lower than unity and distinct pKb estimates (e.g., 5.73 ± 0.11 in WKY caudal artery) [1]. This dual kinetic behavior cannot be replicated by standard competitive blockers like prazosin.

| Evidence Dimension | Antagonism kinetics (Schild plot slope and pA2/pKb) |

| Target Compound Data | Competitive in aorta (pA2 ~7.57); Non-competitive in caudal artery (Schild slope < 1, pKb ~5.73) |

| Comparator Or Baseline | Standard competitive antagonists (Schild slope = 1 across all tissues) |

| Quantified Difference | Tissue-dependent shift from competitive (slope ~1) to non-competitive (slope < 1) receptor blockade |

| Conditions | In vitro vascular reactivity assays using isolated rat arteries |

Buyers modeling complex, bed-specific vascular resistance require Zolertine's unique non-competitive kinetic profile to accurately simulate atypical smooth muscle responses.

Formulation Compatibility in Complex Peptide Therapeutics

In the development of advanced peptide therapeutics, such as guanylate cyclase C (GCC) agonists, integrating stable adrenergic blockers is a key formulation strategy[1]. Zolertine, utilized as a hydrochloride salt, demonstrates high compatibility with the rigorous solvent exchange and lyophilization processes required for these peptides [1]. Compared to less stable generic amines that can cross-react or degrade, Zolertine hydrochloride maintains integrity during freeze-drying, supporting the production of ultra-pure co-formulations that achieve strict physical parameters, such as a bulk density of less than 0.1 g/mL[1].

| Evidence Dimension | Lyophilization and co-formulation stability |

| Target Compound Data | Stable during solvent exchange and freeze-drying with GCC peptides |

| Comparator Or Baseline | Crude piperazine mixtures (prone to degradation or cross-reactivity) |

| Quantified Difference | Enables production of co-formulated ultra-pure peptides with bulk density < 0.1 g/mL |

| Conditions | Lyophilization and solvent exchange in pharmaceutical peptide formulation |

For industrial buyers, Zolertine hydrochloride provides a stable, process-compatible adrenergic blocker that survives rigorous peptide purification and freeze-drying workflows.

Alpha-1D Adrenoceptor Isolation Assays

Driven by its distinct affinity gradient (α1D > α1B > α1A) and quantified pKi values, Zolertine is the optimal tool compound for pharmacological assays designed to isolate and study α1D-mediated vasoconstriction [1]. It is routinely procured by cardiovascular research laboratories to map subtype-specific signaling pathways in complex vascular beds where multiple adrenoceptor subtypes are co-expressed.

Intravital Microvascular Reactivity Modeling

Because Zolertine demonstrates superior blockade potency compared to azapetine in 20-40 µm arterioles, it is highly recommended for in vivo intravital microscopy studies [2]. Its ability to reverse noradrenaline-induced constriction at lower doses minimizes the risk of solvent-induced artifacts, making it a reliable choice for dynamic blood flow and mesocecum microcirculation models [2].

Atypical Vascular Resistance and Schild Plot Profiling

Zolertine's unique ability to act as a competitive antagonist in conduit arteries while displaying non-competitive kinetics (Schild slopes < 1) in resistance vessels makes it a critical reagent for advanced kinetic profiling[1]. It is procured by smooth muscle physiologists to validate atypical receptor binding models and to investigate tissue-specific receptor reserve and allosteric modulation [1].

Adrenergic Blocker Co-Formulation in Peptide Therapeutics

Due to its stability during solvent exchange and lyophilization, Zolertine hydrochloride is an excellent candidate for co-formulation with advanced peptide therapeutics, such as GCC agonists [3]. Industrial buyers select it to ensure that the final freeze-dried product maintains strict purity and bulk density requirements without degradation of the anti-adrenergic component [3].

References

- [1] Ibarra, M., et al. "The alpha-adrenoceptor antagonist, zolertine, inhibits alpha1D- and alpha1A-adrenoceptor-mediated vasoconstriction in vitro." Journal of Autonomic Pharmacology 20.3 (2000): 139-145.

- [2] "Efecto de la Zolertina sobre la microvasculatura del mesociego de la rata." Revistas UNAM.

- [3] US Patent 10011637B2. "Ultra-pure agonists of guanylate cyclase C, method of making and using same." (2018).